2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c21-20(22,23)15-7-1-2-8-16(15)25-17(30)13-31-19-27-26-18(14-6-5-9-24-12-14)29(19)28-10-3-4-11-28/h1-12H,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYJRWSZEXRPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as pyridine derivatives, pyrrole derivatives, and triazole derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine or triazole rings, leading to partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyridine or triazole rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a critical building block. It enables the construction of more complex molecules through various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can target the pyridine or triazole rings.
- Substitution : Participates in nucleophilic or electrophilic substitution reactions.
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Properties : Studies indicate effectiveness against various bacteria and fungi.
- Anticancer Activity : Research is ongoing to explore its efficacy in inhibiting cancer cell growth.
A study published in De Gruyter highlighted the crystal structure of similar compounds, suggesting that modifications can enhance biological activity .
Medicine
Current research is focused on exploring its therapeutic potential:
- Drug Development : Investigated for use in developing new medications targeting specific diseases.
For example, a related compound was noted for its ability to bind to specific molecular targets, modulating their activity .
Industry
The unique chemical properties of this compound make it useful in developing new materials:
- Polymers and Coatings : Its stability and reactivity can enhance the performance of industrial materials.
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Trends
- Bioisosterism : Replacement of 4-methoxybenzyl () with pyridin-3-yl (target) balances polarity and binding interactions .
- Fluorine Impact : The trifluoromethyl group in the acetamide moiety improves metabolic stability by resisting oxidative degradation .
- Antibacterial Potential: Structural similarity to ’s fluoropyridine oxazolidinones suggests the target may inhibit bacterial protein synthesis .
Biological Activity
The compound 2-((5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of multiple functional groups, including pyridine, pyrrole, triazole, and trifluoromethyl phenyl, suggests a diverse range of interactions with biological targets.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
This structure includes:
- Pyridine and pyrrole rings : Known for their biological activity and ability to engage in various chemical reactions.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole moiety can inhibit the activity of certain enzymes, while the trifluoromethyl group may enhance binding affinity to biological targets. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized derivatives, compounds similar to the target compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from to , indicating strong antibacterial potential .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound's structural features suggest it may also inhibit fungal growth by targeting the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis—an essential component of fungal cell membranes.
Anticancer Activity
Preliminary studies have shown that compounds containing similar structural motifs can exhibit cytotoxic effects on various cancer cell lines. For instance, related triazole derivatives have been reported with IC50 values less than against certain cancer cell lines . The mechanism likely involves interference with cell cycle progression or induction of apoptosis.
Case Study 1: Synthesis and Antimicrobial Testing
A series of pyridyl triazole derivatives were synthesized and evaluated for antimicrobial activity against pathogenic microorganisms. Among them, those with a pyridine moiety showed enhanced antibacterial efficacy compared to standard treatments. This underscores the importance of structural modifications in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on similar triazole compounds to identify key structural features responsible for their biological activities. It was found that the presence of electron-donating groups on the phenyl ring significantly increased cytotoxicity against cancer cells. This finding is relevant for optimizing the target compound for enhanced therapeutic efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | MIC (µg/mL) | IC50 (µg/mL) | Biological Activity |
|---|---|---|---|---|
| Compound A | Pyridine + Triazole | < 3.09 | < 1.98 | Antibacterial & Anticancer |
| Compound B | Pyridine + Thiazole | 10 - 100 | > 5 | Antifungal |
| Target Compound | Pyridine + Triazole + Trifluoromethyl | TBD | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be optimized?
A universal method for synthesizing analogous 1,2,4-triazole-3-thioacetamide derivatives involves reacting hydrazinecarbothioamide intermediates with chloroacetic acid derivatives under basic conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures high purity. Confirm purity using LC-MS and elemental analysis, targeting ≥98% purity for biological assays .
Q. How should researchers validate the structural integrity of this compound?
Use a multi-technique approach:
- 1H NMR : Identify proton environments (e.g., pyridinyl, pyrrole, trifluoromethylphenyl groups) and integration ratios.
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S at ~600–700 cm⁻¹).
- LC-MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns. Cross-reference spectral data with simulated outputs from computational tools like ACD/Labs or ChemDraw .
Q. What safety protocols are critical when handling this compound?
While specific safety data are limited, analogous triazole-thioacetamides require:
- PPE : Gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Waste Disposal : Neutralize thiol-containing residues before disposal. Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., CAS 32362-88-2) for hazard classification .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- PASS Algorithm : Predict pharmacological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors.
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., EGFR, COX-2). Prioritize docking poses with low RMSD (<2.0 Å) and high binding affinity (ΔG < -8 kcal/mol). Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Q. How can AI enhance the optimization of this compound’s synthesis or properties?
- COMSOL Multiphysics + AI : Simulate reaction kinetics to optimize solvent selection, temperature, and catalyst loading.
- Machine Learning : Train models on existing triazole-thioacetamide datasets to predict solubility, stability, or bioactivity. Implement real-time adjustments in flow reactors for high-throughput synthesis .
Q. What theoretical frameworks guide the analysis of this compound’s reactivity?
Link experimental observations to:
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-31G*) to predict nucleophilic/electrophilic sites.
- Hammett Constants : Correlate substituent effects (e.g., trifluoromethyl) with reaction rates in derivative synthesis .
Methodological Considerations
Q. How should researchers design assays to evaluate this compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Membrane Chromatography : Use cellulose acetate membranes for high-resolution purification of polar intermediates.
- Simulated Moving Bed (SMB) : Optimize solvent gradients for continuous separation of enantiomers or regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
